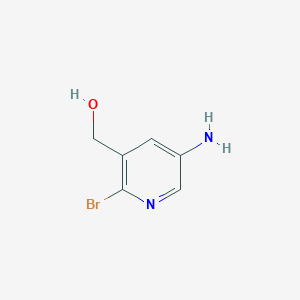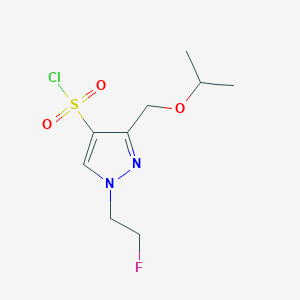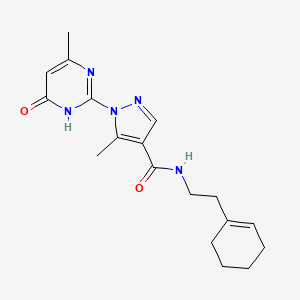![molecular formula C23H20N4O4 B2946766 2-{2-[3-(1,3-benzodioxol-5-yl)-1,2,4-oxadiazol-5-yl]-1H-pyrrol-1-yl}-N-(4-methylbenzyl)acetamide CAS No. 1261001-69-7](/img/structure/B2946766.png)
2-{2-[3-(1,3-benzodioxol-5-yl)-1,2,4-oxadiazol-5-yl]-1H-pyrrol-1-yl}-N-(4-methylbenzyl)acetamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Synthesis Analysis
While there isn’t specific information available on the synthesis of this exact compound, similar compounds have been synthesized via palladium-catalyzed C-N cross-coupling . The synthesis of related compounds often involves the use of protecting groups and various coupling reactions .Molecular Structure Analysis
The molecular structure of this compound is complex due to the presence of multiple heterocyclic rings and functional groups. The benzodioxol group consists of a benzene ring fused with a 1,3-dioxol ring. The oxadiazol group is a five-membered ring containing three nitrogen atoms and two oxygen atoms . The pyrrol group is a five-membered ring containing one nitrogen atom . The acetamide group consists of a carbonyl group (C=O) attached to a nitrogen atom .Chemical Reactions Analysis
The compound, due to its complex structure and multiple functional groups, is likely to undergo a variety of chemical reactions. These could include reactions related to its acetamide groups, interactions with different reagents, and the potential for undergoing oxidation or reduction.Physical And Chemical Properties Analysis
The physical and chemical properties of a compound like this would be determined through a combination of experimental techniques. These properties, including melting point, solubility in various solvents, and crystalline structure, are crucial for the compound’s formulation and delivery.Applications De Recherche Scientifique
Synthesis and Kinase Inhibitory Activity
Compounds structurally related to "2-{2-[3-(1,3-benzodioxol-5-yl)-1,2,4-oxadiazol-5-yl]-1H-pyrrol-1-yl}-N-(4-methylbenzyl)acetamide" have been synthesized and evaluated for their inhibitory activities against kinases such as Src kinase, a protein known to play a role in cancer progression. For example, thiazolyl N-benzyl-substituted acetamide derivatives have shown promise as Src kinase inhibitors and demonstrated anticancer activities against various carcinoma cells, including human colon carcinoma and breast carcinoma, highlighting the potential for related compounds to serve as templates for developing new anticancer agents (Fallah-Tafti et al., 2011).
Antimicrobial and Antifungal Activities
Derivatives similar to the specified acetamide compound have been investigated for their antimicrobial and antifungal properties. Research into oxadiazole and pyrrole derivatives has shown significant activity against bacterial and fungal strains, indicating the potential for these compounds to be developed into new antimicrobial and antifungal agents. Such studies suggest the versatility of these chemical frameworks in addressing various types of infections (Pandya et al., 2019).
Anticonvulsant Activity
Compounds containing benzothiazole derivatives, similar in structural complexity to the acetamide compound , have been synthesized and evaluated for their potential anticonvulsant activities. These studies have identified several candidates with promising efficacy in standard anticonvulsant tests, suggesting the applicability of related structures in the development of new treatments for seizure disorders (Liu et al., 2016).
Photovoltaic Efficiency and Ligand-Protein Interactions
Further research into benzothiazolinone acetamide analogs has explored their spectroscopic properties, ligand-protein interactions, and potential as photosensitizers in dye-sensitized solar cells (DSSCs). This work illustrates the broad application spectrum of such compounds, ranging from medicinal chemistry to materials science, and highlights their potential in enhancing photovoltaic efficiency (Mary et al., 2020).
Orientations Futures
The future directions for this compound could involve further optimization to afford more active analogs and develop a comprehensive understanding of the structure–activity relationships of similar molecules . This could lead to the development of new therapeutic agents, particularly in the field of cancer research .
Propriétés
IUPAC Name |
2-[2-[3-(1,3-benzodioxol-5-yl)-1,2,4-oxadiazol-5-yl]pyrrol-1-yl]-N-[(4-methylphenyl)methyl]acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H20N4O4/c1-15-4-6-16(7-5-15)12-24-21(28)13-27-10-2-3-18(27)23-25-22(26-31-23)17-8-9-19-20(11-17)30-14-29-19/h2-11H,12-14H2,1H3,(H,24,28) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NHPQFLNJSRSUGP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)CNC(=O)CN2C=CC=C2C3=NC(=NO3)C4=CC5=C(C=C4)OCO5 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H20N4O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
416.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![3-heptyl-1-methyl-8-(4-phenoxyphenyl)-1H,2H,3H,4H,6H,7H,8H-imidazo[1,2-g]purine-2,4-dione](/img/structure/B2946686.png)
![[2-[(2-Cyano-3-methylbutan-2-yl)amino]-2-oxoethyl] 4-(4-hydroxyphenyl)benzoate](/img/structure/B2946687.png)


![3,7,9-trimethyl-1-(naphthylmethyl)-5,7,9-trihydro-4H-1,2,4-triazino[4,3-h]puri ne-6,8-dione](/img/structure/B2946691.png)

![3-(1-pyrrolidinyl)-N-[3-(trifluoromethyl)phenyl]butanamide](/img/structure/B2946693.png)
![1-[4-({Imidazo[1,2-a]pyridin-2-yl}methyl)piperazin-1-yl]ethan-1-one](/img/structure/B2946694.png)


![(E)-N-[3,3-Difluoro-1-(pyrazol-1-ylmethyl)cyclobutyl]-4-(dimethylamino)but-2-enamide](/img/structure/B2946703.png)
![5-(4-ethylphenyl)-1-(4-fluorophenyl)-1,6a-dihydropyrrolo[3,4-d][1,2,3]triazole-4,6(3aH,5H)-dione](/img/structure/B2946704.png)

